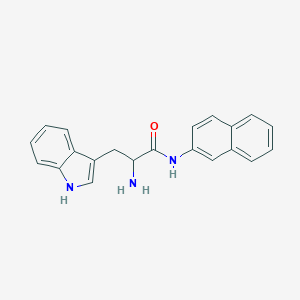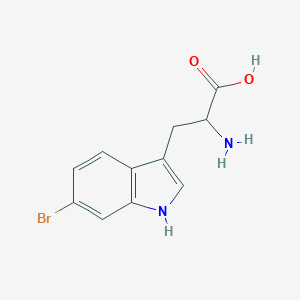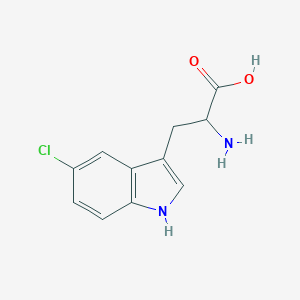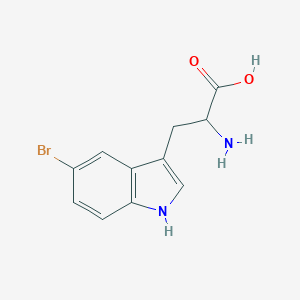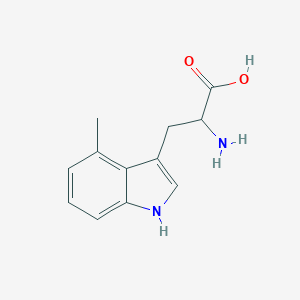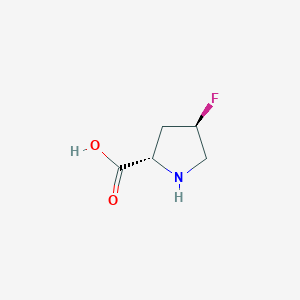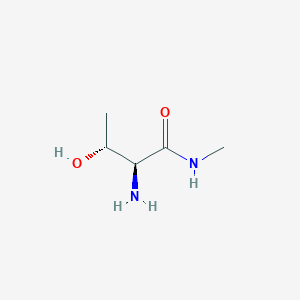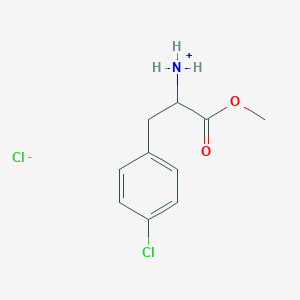
4-クロロ-DL-フェニルアラニンメチルエステル塩酸塩
概要
説明
pCPA メチルエステル塩酸塩は、4-クロロ-DL-フェニルアラニンメチルエステル塩酸塩としても知られており、可逆的トリプトファンヒドロキシラーゼ阻害剤です。主にセロトニン (5-HT) 合成阻害剤として使用されます。 この化合物は、血液脳関門を通過して脳内のセロトニンの利用可能性を低下させる能力で知られています .
製法
pCPA メチルエステル塩酸塩の合成は、通常、4-クロロフェニルアラニンとメタノールの反応に続き、塩酸で中和して最終生成物を得ることを含みます . 工業生産方法では、多くの場合、同様の工程が採用されますが、規模が大きく、最適化された反応条件と精製プロセスにより、高純度と収率が確保されます .
科学的研究の応用
pCPA methyl ester hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving neurotransmitter regulation and brain function.
Medicine: Investigated for its potential therapeutic effects in conditions related to serotonin imbalance, such as depression and anxiety.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
pCPA メチルエステル塩酸塩の主な作用機序は、トリプトファンヒドロキシラーゼの阻害にあります。トリプトファンヒドロキシラーゼは、セロトニンの合成に不可欠な酵素です。この酵素を阻害することで、この化合物はセロトニンの産生を抑制し、脳内のこの神経伝達物質のレベルを低下させます。 この効果は、気分調節や精神障害に関連する研究において特に顕著です .
生化学分析
Biochemical Properties
The primary role of 4-Chloro-DL-phenylalanine methyl ester hydrochloride in biochemical reactions is its ability to inhibit tryptophan hydroxylase . This enzyme is responsible for the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the biosynthesis of serotonin . By inhibiting this enzyme, 4-Chloro-DL-phenylalanine methyl ester hydrochloride effectively reduces the central utilization of serotonin .
Cellular Effects
The effects of 4-Chloro-DL-phenylalanine methyl ester hydrochloride on cells are primarily related to its impact on serotonin synthesis. By inhibiting tryptophan hydroxylase, it reduces the production of serotonin, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-DL-phenylalanine methyl ester hydrochloride involves its binding to tryptophan hydroxylase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing the synthesis of serotonin .
Metabolic Pathways
4-Chloro-DL-phenylalanine methyl ester hydrochloride is involved in the metabolic pathway of serotonin synthesis, where it interacts with the enzyme tryptophan hydroxylase
準備方法
The synthesis of pCPA methyl ester hydrochloride typically involves the reaction of 4-chlorophenylalanine with methanol, followed by neutralization with hydrochloric acid to yield the final product . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
化学反応の分析
pCPA メチルエステル塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムなどの酸化剤を使用して実施できます。
還元: 還元反応には、多くの場合、水素化リチウムアルミニウムなどの試薬が関与します。
置換: 置換反応の一般的な試薬には、ハロゲンや求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 例えば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .
科学研究における用途
pCPA メチルエステル塩酸塩は、科学研究で幅広く使用されています。
化学: さまざまな有機合成反応における試薬として使用されます。
生物学: 神経伝達物質の調節と脳機能に関する研究で使用されます。
医学: うつ病や不安などのセロトニン不均衡に関連する状態における潜在的な治療効果について調査されています。
類似化合物との比較
pCPA メチルエステル塩酸塩は、血液脳関門を通過して脳内のセロトニンのレベルを効果的に低下させる能力においてユニークです。類似の化合物には、以下が含まれます。
p-クロロフェニルアラニン: 別のトリプトファンヒドロキシラーゼ阻害剤ですが、薬物動態が異なります。
α-メチル-DL-チロシンメチルエステル塩酸塩: チロシンヒドロキシラーゼを阻害し、カテコールアミンの合成に影響を与えます。
DL-トリプトファンメチルエステル塩酸塩: トリプトファンの代謝に影響を与えますが、標的経路が異なります
これらの化合物は、神経伝達物質合成に対する阻害効果においていくつかの類似点を共有していますが、特定の標的や薬物動態プロファイルが異なります。
特性
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931184 | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14173-40-1 | |
| Record name | Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0YKX1H41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chloro-DL-phenylalanine methyl ester hydrochloride exert its biological effects?
A1: 4-chloro-DL-phenylalanine methyl ester hydrochloride (PCPA) acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin. [, , , ] By blocking serotonin synthesis, PCPA effectively depletes serotonin levels in the brain. [, , , ] This depletion has been used in research to investigate the role of serotonin in various behavioral and physiological processes.
Q2: What is the role of 4-chloro-DL-phenylalanine methyl ester hydrochloride in studying cognitive flexibility and depression?
A2: Researchers have utilized PCPA to induce serotonin depletion in animal models to study the impact on cognitive flexibility, a key aspect of depression. [] Impairments in reversal learning, a measure of cognitive flexibility, were observed in rats treated with PCPA. [] This suggests that serotonin plays a crucial role in cognitive flexibility, and disruptions in serotonin signaling may contribute to cognitive deficits observed in depression.
Q3: Can the effects of 4-chloro-DL-phenylalanine methyl ester hydrochloride be reversed?
A3: As an irreversible inhibitor of tryptophan hydroxylase, the effects of PCPA are long-lasting. [, , , ] The recovery of serotonin levels relies on the synthesis of new enzyme molecules. Therefore, studies employing PCPA often involve a washout period or the use of control groups to account for the prolonged depletion of serotonin.
Q4: Has 4-chloro-DL-phenylalanine methyl ester hydrochloride been used to investigate the analgesic properties of traditional medicines?
A4: Yes, 4-chloro-DL-phenylalanine methyl ester hydrochloride has been used in research exploring the analgesic effects of toad cake and toad-cake-containing herbal drugs. [] When co-administered with these traditional remedies, PCPA blocked their analgesic effects in both nociceptive and neuropathic pain models in mice. [] This suggests that the pain-relieving properties of these herbal preparations might be mediated through serotonergic mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






